![molecular formula C14H16N3O3PS B2928583 N-[methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)phosphoryl]-3-nitroaniline CAS No. 326184-11-6](/img/structure/B2928583.png)
N-[methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)phosphoryl]-3-nitroaniline
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Description
“N-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine” is a unique chemical provided to early discovery researchers . It has the empirical formula C8H12N2S and a molecular weight of 168.26 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2S/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5H2,1H3,(H,9,10) . This indicates that the compound has a benzothiazol ring structure with a methyl group attached to the nitrogen atom.Physical And Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Chemical Reactions and Derivatives
N-[methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)phosphoryl]-3-nitroaniline, due to its complex structure, may participate in various chemical reactions, forming derivatives and complexes useful in different scientific studies. For example, compounds similar in structure, such as N-methyl benzothiazolone hydrazone, react with various carbonyl compounds to form azine and "osazine" derivatives, which can be used in spectrophotometric assays for identifying aldehydes, ketones, and other related compounds (Paz et al., 1965). Such reactions highlight the potential use of N-[methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)phosphoryl]-3-nitroaniline in analytical chemistry for detecting and quantifying various organic molecules.
Synthesis and Characterization
The synthesis and characterization of derivatives from similar compounds offer insights into the possible applications of N-[methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)phosphoryl]-3-nitroaniline. For instance, the synthesis of benzimidazoles containing piperazine or morpholine skeletons starting from related nitroaniline compounds has been explored, with these derivatives showing potential as glucosidase inhibitors and antioxidants (Özil et al., 2018). This suggests that derivatives of N-[methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)phosphoryl]-3-nitroaniline might be synthesized and studied for similar biological activities.
Biological and Medical Applications
While direct studies on N-[methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)phosphoryl]-3-nitroaniline were not found, research on structurally related compounds indicates potential biological and medical applications. For example, compounds with the benzothiazolone moiety have been investigated for their ability to interact with biological targets and inhibit specific enzymes, suggesting possible therapeutic applications (Khan et al., 2013). Further research could explore the biological interactions of N-[methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)phosphoryl]-3-nitroaniline and its derivatives, potentially leading to new therapeutic agents.
properties
IUPAC Name |
N-[methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)phosphoryl]-3-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N3O3PS/c1-21(20,14-15-12-7-2-3-8-13(12)22-14)16-10-5-4-6-11(9-10)17(18)19/h4-6,9H,2-3,7-8H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPVJFKFEOASAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C1=NC2=C(S1)CCCC2)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N3O3PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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